tert-Butyl (1-methoxypropan-2-yl)carbamate
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Description
Scientific Research Applications
Synthesis of Biologically Active Compounds
Tert-Butyl (1-methoxypropan-2-yl)carbamate serves as a vital intermediate in the synthesis of biologically active compounds. For instance, it has been utilized in the synthesis of omisertinib (AZD9291), showcasing its significance in pharmaceutical applications. The compound was synthesized from commercially available materials through a series of steps including acylation, nucleophilic substitution, and reduction, achieving a high total yield of 81% (Zhao et al., 2017).
Isomorphous Crystal Structures
The compound has also been studied for its isomorphous crystal structures, particularly in the form of tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate. These structures are part of an isostructural family and demonstrate how molecules link via bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group, highlighting intricate molecular interactions (Baillargeon et al., 2017).
Advanced Material Research
Natural Product Synthesis
The tert-butyl (1-methoxypropan-2-yl)carbamate group plays a pivotal role in synthesizing intermediates of natural products like jaspine B, possessing cytotoxic activity against various human carcinoma cell lines. The compound was synthesized from L-Serine through a multi-step process, demonstrating its utility in complex organic syntheses (Tang et al., 2014).
Hydrogen Bond Interplay
Studies have also focused on carbamate derivatives like tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate, analyzing their crystal structures and the nature of interactions within their molecular environment. This research highlights the significance of intermolecular interactions, particularly hydrogen bonds, in defining the structural characteristics of these compounds (Das et al., 2016).
properties
IUPAC Name |
tert-butyl N-(1-methoxypropan-2-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-7(6-12-5)10-8(11)13-9(2,3)4/h7H,6H2,1-5H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGZQPBXNUSHSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40571542 |
Source
|
Record name | tert-Butyl (1-methoxypropan-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40571542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(1-methoxypropan-2-yl)carbamate | |
CAS RN |
194156-54-2 |
Source
|
Record name | tert-Butyl (1-methoxypropan-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40571542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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